tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate
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Overview
Description
tert-Butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a cyclopropyl ring, which is further linked to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative that contains a piperazine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with fewer oxygen functionalities.
Substitution: Formation of substituted derivatives with new alkyl or aryl groups attached to the piperazine ring.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity . The carbamate group can undergo hydrolysis, releasing the active piperazine derivative, which can then exert its biological effects .
Comparison with Similar Compounds
- tert-Butyl N-{1-[(piperazin-1-yl)methyl]cyclohexyl}carbamate
- tert-Butyl N-{1-[(piperazin-1-yl)methyl]cyclopentyl}carbamate
- tert-Butyl N-{1-[(piperazin-1-yl)methyl]cyclobutyl}carbamate
Comparison: Compared to similar compounds, tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate is unique due to its cyclopropyl ring, which imparts greater rigidity and potentially higher binding affinity to biological targets. The cyclopropyl ring also influences the compound’s chemical reactivity, making it distinct from its cyclohexyl, cyclopentyl, and cyclobutyl analogs.
Properties
Molecular Formula |
C13H25N3O2 |
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Molecular Weight |
255.36 g/mol |
IUPAC Name |
tert-butyl N-[1-(piperazin-1-ylmethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H25N3O2/c1-12(2,3)18-11(17)15-13(4-5-13)10-16-8-6-14-7-9-16/h14H,4-10H2,1-3H3,(H,15,17) |
InChI Key |
SAVVDEWAOXEGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CN2CCNCC2 |
Origin of Product |
United States |
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